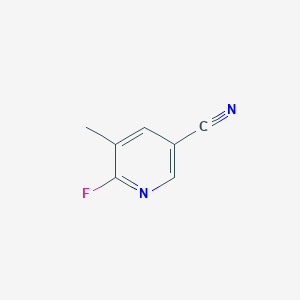

5-Cyano-2-fluoro-3-picoline

描述

Significance of Fluorinated and Cyanated Pyridines in Organic Synthesis

The incorporation of fluorine and cyano groups into pyridine (B92270) rings is a widely employed strategy in modern organic and medicinal chemistry to modulate molecular properties.

Fluorinated Pyridines: The introduction of fluorine into a pyridine scaffold can profoundly alter a molecule's physicochemical characteristics. mdpi.com Fluorine's high electronegativity and small size can enhance properties such as lipophilicity, binding affinity to biological targets, and metabolic stability. mdpi.comcymitquimica.com Consequently, fluorinated pyridines are crucial intermediates in the synthesis of pharmaceuticals, including antihistamines, antibacterial agents, and antiviral drugs, as well as agrochemicals. mdpi.comontosight.ai The C-F bond can influence the reactivity of the pyridine ring, making fluoropyridines valuable synthons for nucleophilic substitution and other transformations. ontosight.ai The development of efficient and site-specific methods for the fluorination of pyridine rings continues to be an active and important area of chemical research. acs.orgacs.org

Cyanated Pyridines: The cyano (-CN) group is a versatile and valuable functional group in organic synthesis. d-nb.info As a strong electron-withdrawing group, it significantly influences the electronic properties of the pyridine ring. Heteroaromatic nitriles are important compounds in drug discovery, valued for the diverse chemical reactions they can undergo. d-nb.info The nitrile moiety can be readily converted into other key functional groups, such as carboxylic acids, amides, and amines, making cyanopyridines highly versatile synthetic intermediates. d-nb.infonih.gov Furthermore, the cyano group can act as a hydrogen bond acceptor, which is a beneficial property in the design of bioactive molecules. d-nb.info Pyridine derivatives containing a cyano group are integral components of numerous marketed drugs and are extensively studied for a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. ekb.egresearchgate.netekb.eg

Research Context of 5-Cyano-2-fluoro-3-picoline within Contemporary Organic Chemistry

This compound, also known as 6-fluoro-5-methylpyridine-3-carbonitrile, is a heterocyclic organic compound that embodies the strategic combination of the functional groups discussed above. cymitquimica.comclearsynth.com Its structure features a pyridine ring substituted with a fluorine atom at the 2-position, a methyl group at the 3-position (making it a picoline derivative), and a cyano group at the 5-position. cymitquimica.com

This specific arrangement of substituents makes this compound a useful research chemical and synthetic intermediate. cymitquimica.com The fluorine atom is expected to enhance the compound's lipophilicity and influence its biological activity and reactivity. cymitquimica.com The cyano group provides a site for further chemical modification through reactions like nucleophilic additions, while the methyl group contributes to its hydrophobic character. cymitquimica.com

In contemporary organic chemistry, this compound is recognized as a building block with potential applications in the development of new pharmaceuticals and agrochemicals. cymitquimica.com Its multifunctional nature allows for diverse synthetic possibilities, positioning it as a valuable component in the construction of more complex molecular architectures for discovery research.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 261625-67-6 molcore.com |

| Molecular Formula | C₇H₅FN₂ sigmaaldrich.com |

| Molecular Weight | 136.13 g/mol sigmaaldrich.com |

| Synonyms | 5-Cyano-2-fluoro-3-methylpyridine, 6-fluoro-5-methylpyridine-3-carbonitrile cymitquimica.comclearsynth.com |

| Form | Solid sigmaaldrich.com |

| InChI Key | ODAVABJWORVQDH-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

6-fluoro-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAVABJWORVQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632582 | |

| Record name | 6-Fluoro-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261625-67-6 | |

| Record name | 6-Fluoro-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Cyano 2 Fluoro 3 Picoline

Strategies for Picoline Ring Formation with Specific Substituents

The construction of the 2,3,5-trisubstituted pyridine (B92270) core of 5-cyano-2-fluoro-3-picoline requires a high degree of regiochemical control. Both de novo ring formation strategies and the functionalization of pre-existing rings are viable approaches.

Regioselective Annulation and Cycloaddition Approaches

Annulation and cycloaddition reactions offer powerful tools for the convergent synthesis of polysubstituted pyridines from acyclic precursors. These methods assemble the pyridine ring in a single or a few steps, often with predictable regioselectivity based on the choice of reactants and reaction conditions.

One prominent strategy involves the [3+3] cycloaddition of enamines with various three-carbon synthons. For instance, an organocatalyzed formal [3+3] cycloaddition between enamines and α,β-unsaturated aldehydes or ketones can afford tri- or tetrasubstituted pyridine scaffolds. biu.ac.il This approach allows for the incorporation of diverse functional groups, which could be strategically chosen to lead to the desired 2-fluoro, 3-methyl, and 5-cyano substitution pattern.

Another powerful method is the inverse-electron-demand Diels-Alder reaction, a cornerstone of heterocyclic synthesis. In this approach, an electron-deficient diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile, like an enamine, to form a bicyclic intermediate that subsequently loses a small molecule (e.g., nitrogen) to yield the aromatic pyridine ring. This method is particularly useful for accessing pyridines that are difficult to synthesize by other means.

Transition metal-catalyzed cycloadditions also provide a versatile route to substituted pyridines. For example, iron(II)-catalyzed [2+2+2] cycloaddition of diynes with nitriles can construct the pyridine ring. rsc.org By carefully selecting the diyne and nitrile starting materials, it is possible to introduce the necessary substituents in a controlled manner.

The following table summarizes key annulation and cycloaddition strategies applicable to the synthesis of substituted pyridines:

| Reaction Type | Reactants | Catalyst/Conditions | Outcome |

| Formal [3+3] Cycloaddition | Enamines and α,β-unsaturated aldehydes/ketones | Organocatalyst (e.g., FeCl₃, pyrrolidine (B122466) hydrochloride) | Tri- or tetrasubstituted pyridines |

| Inverse-electron-demand Diels-Alder | 1,2,4-Triazines and enamines | Thermal | Polysubstituted pyridines |

| [2+2+2] Cycloaddition | Diynes and nitriles | Iron(II) complex | Substituted pyridines |

Introduction of Methyl, Fluoro, and Cyano Groups via Directed Synthesis

An alternative to de novo ring synthesis is the sequential and regioselective functionalization of a pre-existing pyridine or picoline ring. This approach relies on the directing effects of the substituents already present on the ring to guide the introduction of new functional groups to the desired positions.

Introduction of the Methyl Group: The introduction of a methyl group at the 3-position of a pyridine ring can be challenging. However, recent advances have provided new catalytic methods. For example, a rhodium-catalyzed methylation of pyridines at the C-3 and C-5 positions has been developed, utilizing formaldehyde (B43269) as the methyl source. rsc.orgresearchgate.net This reaction proceeds through a temporary dearomatization of the pyridine ring. By starting with a pyridine already substituted at other positions, it is possible to achieve selective mono-methylation at the 3-position.

Introduction of the Fluoro Group: The 2-fluoro substituent is often introduced via nucleophilic aromatic substitution (SNAr) on an activated pyridine ring. A common strategy involves the conversion of a pyridine-N-oxide to a 2-halopyridine or another derivative with a good leaving group at the 2-position. For instance, treatment of a pyridine-N-oxide with a sulfonyl chloride can activate the 2-position for subsequent reaction with a fluoride (B91410) source, such as potassium fluoride.

Introduction of the Cyano Group: The cyano group can be introduced through various methods, including the Rosenmund-von Braun reaction (cyanation of an aryl halide with a copper(I) cyanide) or through the Sandmeyer reaction of an aminopyridine. Another effective method is the Reissert-Henze reaction, where a pyridine N-oxide reacts with a cyanide source, such as trimethylsilyl (B98337) cyanide, in the presence of an acylating agent to introduce a cyano group at the 2-position. nih.gov For the 5-position, a common route involves the diazotization of a 5-aminopyridine derivative followed by reaction with a cyanide salt.

A plausible directed synthesis approach for this compound could involve starting with a pre-functionalized pyridine and sequentially introducing the required substituents, leveraging the directing effects of the existing groups at each step. For example, starting with a 2-fluoropyridine (B1216828), the introduction of the methyl group at the 3-position could be followed by nitration or halogenation at the 5-position, which can then be converted to the cyano group.

Fluorination Methodologies for Pyridine Derivatives

The introduction of a fluorine atom onto a pyridine ring is a critical step in the synthesis of this compound and many other important molecules. Several distinct methodologies exist for this transformation, broadly categorized as nucleophilic, electrophilic, and C-H fluorination.

Nucleophilic Fluorination Techniques

Nucleophilic fluorination is a widely used method for the synthesis of fluoropyridines. This approach typically involves the displacement of a good leaving group, such as a halide or a sulfonate, by a nucleophilic fluoride source. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups.

A common strategy for introducing a fluorine atom at the 2-position is to start with the corresponding pyridine N-oxide. The N-oxide can be activated at the 2-position by various reagents, such as phosphoryl chloride or tosyl chloride, to generate an intermediate that is susceptible to nucleophilic attack by a fluoride anion. researchgate.netsemanticscholar.org Common fluoride sources include potassium fluoride (KF), often used in combination with a phase-transfer catalyst, and tetra-n-butylammonium fluoride (TBAF).

The Balz-Schiemann reaction is another classical method for nucleophilic fluorination. nih.govresearchgate.netmdpi.com This reaction involves the diazotization of an aminopyridine to form a diazonium salt, which is then thermally or photochemically decomposed in the presence of a fluoride source, typically from tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) anions, to yield the corresponding fluoropyridine. nih.govresearchgate.netmdpi.com

| Method | Substrate | Reagents | Key Features |

| SNAr of Activated Pyridines | 2-Halopyridines, 2-Sulfonyloxypyridines | KF, CsF, TBAF | Requires an electron-deficient ring and a good leaving group. |

| From Pyridine N-oxides | Pyridine N-oxide derivatives | Activating agent (e.g., TsCl), Fluoride source (e.g., KF) | Regioselective for the 2-position. researchgate.netsemanticscholar.org |

| Balz-Schiemann Reaction | Aminopyridines | NaNO₂, HBF₄ or HPF₆ | Involves a diazonium salt intermediate. nih.govresearchgate.netmdpi.com |

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of an electron-rich pyridine ring with an electrophilic fluorine source ("F⁺" equivalent). The pyridine ring itself is electron-deficient, so this approach often requires the presence of strong electron-donating groups on the ring to enhance its nucleophilicity.

A widely used class of electrophilic fluorinating reagents are those with an N-F bond, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). biu.ac.ilacs.orgresearchgate.net These reagents are generally more stable and easier to handle than elemental fluorine. The regioselectivity of electrophilic fluorination is governed by the electronic effects of the substituents on the pyridine ring, with fluorination typically occurring at the positions most activated by electron-donating groups. For instance, the fluorination of 2-aminopyridines with Selectfluor can proceed with high regioselectivity. biu.ac.il

C-H Fluorination in Pyridine Systems

Direct C-H fluorination represents a highly atom-economical and efficient approach to the synthesis of fluorinated heterocycles, as it avoids the need for pre-functionalization of the substrate. This field has seen significant advancements in recent years.

One notable method involves the use of silver(II) fluoride (AgF₂) for the site-selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines and diazines. google.comgoogle.com This reaction proceeds under mild conditions and exhibits high regioselectivity for the 2-position. The mechanism is thought to be inspired by classic amination reactions. google.com

Photoredox catalysis has also emerged as a powerful tool for direct C-H fluorination. These methods often utilize a photocatalyst that, upon excitation with visible light, can activate a C-H bond towards fluorination by a suitable fluorine source. This approach offers mild reaction conditions and can be applied to a broad range of substrates.

Cyanation Strategies for Pyridine Nuclei

The introduction of a cyano group onto a pyridine ring is a critical transformation in the synthesis of numerous valuable compounds, including this compound. Various methodologies have been developed to achieve this, broadly categorized into direct cyanation approaches and the conversion of other functional groups.

Direct Cyanation Approaches

Direct cyanation involves the introduction of a cyano group by substituting a hydrogen atom on the pyridine ring. These methods are highly desirable due to their atom economy and reduced number of synthetic steps.

One prominent strategy is the cyanation of pyridine N-oxides . The N-oxide functionality activates the pyridine ring, making it more susceptible to nucleophilic attack. The reaction of pyridine N-oxides with a cyanide source, often in the presence of an activating agent such as dimethylcarbamoyl chloride or trifluoroacetic anhydride (B1165640), can regioselectively introduce a cyano group, typically at the 2- or 4-positions nbinno.comresearchgate.net. For instance, treatment of a substituted pyridine N-oxide with potassium cyanide in the presence of nitric acid and trifluoroacetic anhydride can yield the corresponding 2-cyano derivative uniovi.es. This approach avoids the need for pre-functionalized starting materials.

Another direct method is C-H cyanation . Recent advancements have enabled the direct conversion of a C-H bond on a pyridine ring to a C-CN bond. One such protocol involves the activation of the N-containing heterocycle with triflic anhydride, followed by nucleophilic addition of cyanide and subsequent elimination to yield the cyanated aromatic ring acs.orgnih.gov. This one-pot procedure is applicable to a wide range of substituted pyridines acs.orgnih.gov.

The table below summarizes selected direct cyanation methodologies for pyridine derivatives.

| Method | Reagents | Position of Cyanation | Reference |

| Cyanation of Pyridine N-oxide | KCN, (CH3)2NCOCl, CH3CN | α-position | nbinno.com |

| One-pot Cyanation | KCN, HNO3, TFAA | 2-position | uniovi.es |

| C-H Cyanation | Tf2O, TMSCN, NMM | Varies with substrate | acs.orgnih.gov |

Conversion of Other Functional Groups to Cyano

The cyano group can also be introduced by displacing a pre-existing functional group on the pyridine nucleus. This is a common and reliable strategy, particularly when regioselectivity is a primary concern.

A classic method is the Sandmeyer reaction , which involves the diazotization of an aminopyridine followed by treatment with a copper(I) cyanide salt nih.govsphinxsai.commsu.edu. This reaction provides a pathway to introduce a cyano group in place of an amino group and is a versatile tool in aromatic chemistry nih.govmsu.edu. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism nih.gov.

The cyanation of halopyridines is another widely employed method. Halogens, such as chlorine or bromine, at various positions on the pyridine ring can be displaced by a cyanide nucleophile. These reactions are often catalyzed by transition metals, with palladium-based catalysts being particularly effective researchgate.netnih.govrsc.org. The use of palladium catalysts allows for milder reaction conditions and greater functional group tolerance compared to traditional methods that often require stoichiometric amounts of copper(I) cyanide at high temperatures nih.gov. For instance, palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides using potassium ferrocyanide as the cyanide source has been demonstrated to be a general and practical method nih.gov.

Furthermore, other functional groups like sulfonic acids or their derivatives can also be converted to nitriles. For example, aryl pentafluorobenzenesulfonates and nonaflates have been shown to be excellent substrates for palladium-catalyzed cyanation reactions under mild conditions using potassium hexacyanoferrate as a non-toxic cyanide source sci-hub.se.

The following table provides an overview of methods for converting other functional groups to a cyano group on a pyridine ring.

| Precursor Functional Group | Reaction Name/Type | Key Reagents | Reference |

| Amino (-NH2) | Sandmeyer Reaction | NaNO2, HCl; CuCN | nih.govsphinxsai.com |

| Halogen (-Cl, -Br) | Palladium-catalyzed Cyanation | Pd catalyst, K4[Fe(CN)6] | nih.gov |

| Sulfonate (-OSO2R) | Palladium-catalyzed Cyanation | Pd(OAc)2, K4[Fe(CN)6] | sci-hub.se |

Chemoenzymatic and Biocatalytic Approaches for Substituted Pyridines

In the quest for more sustainable and efficient synthetic routes, chemoenzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of substituted pyridines. These approaches leverage the high selectivity and mild reaction conditions of enzymes, often in combination with traditional chemical transformations mdpi.comnih.gov.

Biocatalysis , the use of natural catalysts like enzymes or whole microbial cells, offers a green alternative to conventional chemical methods nbinno.com. For instance, the microbial N-oxidation of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has been shown to be a regioselective and efficient process for producing pyridine N-oxides, which are key intermediates in some cyanation strategies nbinno.com. This whole-cell biocatalysis approach is advantageous as it eliminates the need for the isolation and purification of enzymes and cofactors nbinno.com. Another example is the use of recombinant microbial whole cells for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, demonstrating a simpler and more sustainable route compared to multi-step organic synthesis rsc.org.

Chemoenzymatic synthesis combines enzymatic reactions with chemical steps to create more efficient and novel synthetic pathways mdpi.com. This strategy can be employed to produce complex molecules with high stereoselectivity. For example, nitrilase enzymes can be used for the selective hydrolysis of nitriles to carboxylic acids, a transformation that can be valuable in the synthesis of functionalized pyridines uniovi.es. The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been reported, and these compounds have been investigated for their biological activity, highlighting the importance of developing synthetic routes to such structures nih.gov. While direct enzymatic cyanation is less common, enzymes can be used to create precursors that are then chemically converted to the desired cyanated pyridine.

Green Chemistry Principles in the Synthesis of Fluorinated and Cyanated Picolines

The synthesis of specialized chemicals like this compound is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance safety and efficiency acs.orgsphinxsai.commsu.eduacs.orgnih.govresearchgate.net. These principles advocate for the use of less hazardous chemicals, safer solvents, energy efficiency, and waste prevention acs.orgacs.org.

In the context of synthesizing fluorinated and cyanated picolines, several green chemistry principles are particularly relevant:

Use of Safer Reagents and Solvents: Traditional cyanation methods often employ highly toxic cyanide sources like KCN or NaCN nih.gov. Green chemistry encourages the use of less toxic alternatives, such as potassium ferrocyanide [K4[Fe(CN)6]], which is more stable and less hazardous nih.govsci-hub.se. The development of catalytic systems that can utilize these safer cyanide sources is a key area of research nih.gov. Furthermore, the replacement of hazardous organic solvents with greener alternatives like water or bio-based solvents, or performing reactions under solvent-free conditions, is a central goal nih.gov.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as it reduces waste acs.org. Palladium-catalyzed cyanation reactions are a prime example, where a small amount of catalyst can facilitate the transformation of a large amount of substrate, thereby minimizing the use of heavy metals and the generation of metallic waste researchgate.netrsc.org.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product acs.org. Direct C-H cyanation is an excellent example of an atom-economical reaction, as it avoids the need for pre-functionalization and subsequent removal of leaving groups, thus generating less waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption acs.orgsphinxsai.com. The development of highly active catalysts that can operate under mild conditions is a key aspect of green chemistry.

Renewable Feedstocks: While not always directly applicable to the synthesis of complex heterocycles, the use of renewable starting materials is a long-term goal sphinxsai.commsu.edu. Research into the synthesis of pyridine derivatives from biomass-derived feedstocks is an emerging area nih.gov.

By incorporating these principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally responsible.

Reactivity and Mechanistic Investigations of 5 Cyano 2 Fluoro 3 Picoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The pyridine ring in 5-Cyano-2-fluoro-3-picoline is electron-deficient due to the electronegativity of the nitrogen atom, a characteristic that makes it susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of a strong electron-withdrawing cyano group and a good leaving group, fluoride (B91410), at positions activated for nucleophilic aromatic substitution (SNAr).

The C-2 position of the pyridine ring is inherently electron-poor, making it a prime site for nucleophilic substitution. uoanbar.edu.iqjscimedcentral.com The fluorine atom at this position is a highly effective leaving group for SNAr reactions, a phenomenon known as the "element effect," where fluoride's high electronegativity strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, which is typically the rate-determining step. nih.govrsc.orgnih.gov This reactivity order (F > Cl > Br > I) is characteristic of activated SNAr mechanisms where the formation of the negatively charged intermediate (Meisenheimer complex) is stabilized. nih.gov

In the case of this compound, the fluorine at the C-2 position is highly activated towards displacement by a wide range of nucleophiles, including alcohols, amines, thiols, and carbanions. Mild reaction conditions are often sufficient to achieve substitution, highlighting the high reactivity of the 2-fluoro position on an activated pyridine ring. acs.org The selectivity for substitution at C-2 over other positions is exceptionally high due to the combined electronic activation from the ring nitrogen and the attached functional groups.

The regiochemistry and rate of SNAr reactions on the this compound ring are profoundly influenced by the electronic and steric properties of the cyano and methyl substituents.

Cyano Group (at C-5): The cyano group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. When positioned at C-5 (para to the C-2 position), it strongly activates the ring for nucleophilic attack. Its primary role is to stabilize the anionic Meisenheimer intermediate formed upon nucleophilic addition at the C-2 position. This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the substitution reaction significantly. nih.govrsc.org Studies on similar systems have shown that cyano-substituted substrates can be approximately 50-fold more reactive than their halogenated counterparts without such activating groups. nih.govrsc.orgnih.gov In some cases, the cyano group can even act as a leaving group itself if positioned at the site of attack (C-2 or C-4), demonstrating its strong influence on SNAr reactivity. researchgate.net

Methyl Group (at C-3): The methyl group at the C-3 position exerts two main effects on the SNAr reaction at C-2:

Electronic Effect: As an electron-donating group, the methyl substituent has a mild deactivating effect on the ring for nucleophilic substitution. iust.ac.ir However, this effect is minor and is overwhelmingly counteracted by the powerful activating influences of the ring nitrogen and the C-5 cyano group.

| Substituent | Position | Electronic Effect | Steric Effect | Overall Impact on SNAr at C-2 |

|---|---|---|---|---|

| Cyano (-CN) | C-5 | Strongly Activating (-I, -M) | None | Strongly accelerates the reaction by stabilizing the Meisenheimer intermediate. |

| Fluoro (-F) | C-2 | Activating (Good Leaving Group) | Minimal | Facilitates nucleophilic displacement due to high electronegativity. |

| Methyl (-CH3) | C-3 | Weakly Deactivating (+I) | Moderate Hindrance | Slightly reduces reactivity electronically but primarily introduces steric hindrance for incoming nucleophiles. |

Transformations Involving the Cyano Group

The nitrile functionality in this compound is a versatile synthetic handle that can be converted into various other functional groups, significantly expanding the synthetic utility of the molecule.

The cyano group can be selectively reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. wikipedia.org

Reduction to Primary Amines: The complete reduction of the nitrile to a primary aminomethyl group (-CH₂NH₂) is a common transformation. This can be achieved using several powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent is a highly effective reagent for this conversion. libretexts.orgstudymind.co.uk Catalytic hydrogenation, using hydrogen gas over a metal catalyst like Raney Nickel or Palladium, is another widely used and often more economical method. wikipedia.orgstudymind.co.uk Various borane (B79455) reagents, such as diisopropylaminoborane (B2863991) with a catalytic amount of LiBH₄, have also been shown to efficiently reduce a wide range of aromatic nitriles to primary amines. nih.govorganic-chemistry.org

Reduction to Aldehydes: Partial reduction of the nitrile yields an imine intermediate, which can be hydrolyzed upon aqueous workup to afford an aldehyde (-CHO). A standard reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H), typically used at low temperatures to prevent over-reduction to the amine. wikipedia.org Another classical method is the Stephen aldehyde synthesis, which employs tin(II) chloride and hydrochloric acid to generate an iminium salt that hydrolyzes to the aldehyde. wikipedia.org

| Target Functional Group | Reagent(s) | Product | Typical Conditions |

|---|---|---|---|

| Primary Amine (-CH₂NH₂) | Lithium aluminum hydride (LiAlH₄) | 2-Fluoro-3-methyl-5-(aminomethyl)pyridine | Dry ether, followed by aqueous workup |

| H₂ / Raney Ni or Pd/C | High pressure and/or temperature | ||

| Diisopropylaminoborane / cat. LiBH₄ | THF, ambient or reflux | ||

| Aldehyde (-CHO) | Diisobutylaluminium hydride (DIBAL-H) | 6-Fluoro-5-methylnicotinaldehyde | Toluene or Hexane, low temperature (-78 °C), then aqueous workup |

| SnCl₂ / HCl | Stephen Aldehyde Synthesis |

While the C≡N triple bond is generally less reactive as a dipolarophile than C≡C bonds, it can participate in cycloaddition reactions, particularly with highly reactive 1,3-dipoles. The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a prominent example where the nitrile can act as the "2π" component. wikipedia.org

A key reaction in this class is the formation of a tetrazole ring via the cycloaddition of an azide (B81097) (a 1,3-dipole) with the nitrile group. This reaction often requires activation, either by a Lewis acid or through the use of highly energetic azides. Another important pathway involves the reaction of pyridynes, generated in situ, with organic azides to form triazolopyridines. scispace.comresearchgate.net These cycloaddition reactions provide a powerful route to fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Reactivity of the Methyl Group

The methyl group at the C-3 position of the picoline ring, while less reactive than the fluoro or cyano groups under many conditions, can undergo several important transformations characteristic of alkyl groups on electron-deficient heteroaromatic rings.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. Reagents such as selenium dioxide (SeO₂) are known to oxidize picoline methyl groups to aldehydes. emporia.edu More forceful oxidation, for instance with potassium permanganate (B83412) (KMnO₄), typically leads to the corresponding carboxylic acid (nicotinic acid derivative). wikipedia.org

Side-Chain Halogenation: Under radical conditions, typically initiated by UV light or a radical initiator like AIBN, the methyl group can undergo halogenation. This reaction proceeds via a radical mechanism on the side chain, leaving the aromatic ring intact, to produce halomethyl or di/trihalomethyl derivatives.

Deprotonation and Condensation: The protons on the methyl group are weakly acidic due to the electron-withdrawing nature of the pyridine ring. Treatment with a very strong base, such as butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA), can deprotonate the methyl group to form a nucleophilic carbanion (H₂C⁻-C₅H₃FN). wikipedia.org This anion can then react with various electrophiles, such as aldehydes or ketones, in condensation reactions to form new carbon-carbon bonds. acs.org This pathway is a valuable method for elaborating the side chain of the picoline.

Functionalization via C-H Activation

Direct C-H functionalization of pyridines is a powerful tool in organic synthesis, though it presents challenges due to the electron-poor nature of the ring and the coordinating ability of the nitrogen atom. researchgate.net For this compound, three types of C-H bonds are available for activation: the methyl C(sp³)-H bonds, the C4-H bond, and the C6-H bond.

The reactivity in C-H activation is often directed by transition metal catalysts, such as palladium or rhodium, which can coordinate to a directing group. researchgate.net In the absence of an external directing group, the pyridine nitrogen itself can direct functionalization to the C2 and C6 positions. However, in this molecule, the C2 position is already substituted. The C6-H bond is a potential site for such activation.

Alternatively, the electronic properties of the ring, heavily influenced by the electron-withdrawing cyano and fluoro substituents, decrease the electron density of the aromatic C-H bonds, making them less susceptible to electrophilic-type C-H activation pathways. Conversely, these substituents increase the acidity of the protons on the C3-methyl group. This enhanced acidity could facilitate deprotonation and subsequent functionalization, although steric hindrance from the adjacent C2-fluoro and C4-cyano groups may influence the approach of bulky catalytic species. Palladium-catalyzed C(sp³)–H activation, often involving the formation of a palladacycle intermediate followed by oxidation from Pd(II) to Pd(IV) and reductive elimination, represents a plausible pathway for functionalizing the methyl group. researchgate.net

Condensation and Alkylation Reactions

Condensation Reactions: The methyl group of 3-picoline derivatives can participate in condensation reactions with carbonyl compounds. rsc.orglatech.edu This reactivity stems from the ability to deprotonate the methyl group to form a nucleophilic carbanion. In this compound, the electron-withdrawing effects of the cyano group and the pyridine nitrogen significantly increase the acidity of these methyl protons, making enolate formation more favorable under basic conditions. researchgate.net

Once formed, this nucleophile can attack aldehydes or ketones in an aldol-type condensation to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to yield a conjugated styryl- or vinyl-pyridine derivative. researchgate.netuoanbar.edu.iq While specific examples involving this compound are not prevalent in the literature, the reaction of related 2-methyl-3-nitropyridines with aromatic aldehydes demonstrates the feasibility of this transformation under mild conditions. uoanbar.edu.iq

Alkylation Reactions: Alkylation of this compound can be achieved through the substitution of the fluorine atom at the C2 position. The C2-F bond is activated towards nucleophilic attack due to the electron-deficient nature of the pyridine ring. nih.gov Alkylation can be performed using organometallic reagents, such as Grignard reagents, which can displace the fluoride to form a new carbon-carbon bond. This type of reaction often proceeds via a nucleophilic aromatic substitution (SNAr) pathway.

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Pyridine Centers

The C2-fluoro substituent serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. The high electronegativity of fluorine makes the C2 position highly electrophilic and susceptible to attack, and the C-F bond can be readily cleaved under appropriate catalytic conditions.

Nucleophilic Aromatic Substitution (SNAr): The reaction of 2-fluoropyridines with various nucleophiles is a well-established method for functionalization. mdpi.com The rate of SNAr reactions on halo-pyridines is significantly accelerated by the high electronegativity of fluorine, making it a better leaving group in this context than chlorine or bromine. mdpi.com The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is 320 times faster than the corresponding reaction of 2-chloropyridine. mdpi.com This allows for the displacement of the fluoride in this compound by a range of O-, N-, and S-based nucleophiles under relatively mild conditions.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction is a premier method for forming C-C bonds by coupling an organohalide with a boronic acid or ester. nih.gov 2-Halopyridines are competent substrates for this reaction, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C2 position. scispace.comacs.org The reaction typically employs a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for achieving high yields, especially with electron-deficient heteroaryl halides. scispace.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines This table presents illustrative data from reactions with substrates similar to this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH | 150 | 63-94 |

| Pd₂(dba)₃ | Phosphite or Phosphine Oxide | KF | Dioxane | RT - 100 | 70-82 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O/THF | 80 | High |

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction allows for the synthesis of arylamines from aryl halides and primary or secondary amines. nih.gov The C2-fluoro position of this compound is a suitable electrophilic site for this transformation. The development of specialized, sterically hindered phosphine ligands (e.g., BrettPhos, XPhos) has been critical to expanding the scope and efficiency of this reaction, allowing it to proceed under milder conditions and with a broader range of amine coupling partners. springernature.com

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics of reactions involving this compound are heavily influenced by the electronic nature of the pyridine ring and its substituents. For nucleophilic aromatic substitution (SNAr) at the C2 position, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). scispace.com The presence of strong electron-withdrawing groups, such as the cyano group and the ring nitrogen, stabilizes this intermediate, thereby lowering the activation energy and increasing the reaction rate. scispace.com As noted previously, the reaction of 2-fluoropyridine with NaOEt is significantly faster than that of 2-chloropyridine, highlighting the kinetic advantage of the fluoro leaving group in the SNAr mechanism. mdpi.com

Kinetic studies on the SNAr reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) provide insight into the activation parameters for such transformations.

Table 2: Activation Parameters for SNAr of 2-Substituted N-Methylpyridinium Ions Data adapted from related pyridinium (B92312) systems to illustrate typical energy values.

| Leaving Group (at C2) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| Fluoro | 20.9 | -2.9 |

| Chloro | 20.0 | -6.6 |

| Bromo | 19.1 | -6.3 |

| Iodo | 18.9 | -5.7 |

Source: Adapted from studies on N-methylpyridinium ions. scispace.com

The negative entropies of activation (ΔS‡) are consistent with a bimolecular reaction where two reactant molecules combine to form a more ordered transition state. scispace.com

Mechanistic Elucidation of Key Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr) Mechanism: The SNAr reaction at the C2 position proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom and the cyano group, which provides significant stabilization. In the second, typically fast step, the fluoride leaving group is eliminated, and the aromaticity of the pyridine ring is restored. While the two-step pathway is common, computational and experimental studies have provided evidence that some SNAr reactions may proceed through a single, concerted step, bypassing a discrete intermediate.

Metal-Catalyzed Cross-Coupling Mechanisms: Both the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a similar catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-F bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.

Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): In the Suzuki reaction, the organoboron species transfers its organic group to the palladium center, typically facilitated by a base. In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.

Reductive Elimination: The two organic fragments (the picolinyl group and the newly transferred aryl or amino group) couple together and are eliminated from the palladium center. This step forms the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov

Derivatization and Advanced Functionalization of 5 Cyano 2 Fluoro 3 Picoline

Conversion of the Cyano Moiety to Diverse Functional Groups

The cyano group is a versatile functional handle that can be converted into a variety of other functionalities, significantly broadening the synthetic utility of the parent molecule.

Amidation and Hydrolysis to Carboxylic Acids

The transformation of the nitrile group into a carboxylic acid is a fundamental and highly valuable reaction in organic synthesis. This process typically proceeds in a two-step manner, involving the initial hydration of the nitrile to form a primary amide, which is then further hydrolyzed to the corresponding carboxylic acid.

The hydrolysis can be conducted under either acidic or basic conditions.

Acid-catalyzed hydrolysis: The nitrile is protonated by a strong acid, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. The reaction proceeds through a protonated amide intermediate, which is then hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion.

Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt, which is protonated in a final acidic workup step to afford the carboxylic acid.

For 5-cyano-2-fluoro-3-picoline, these standard hydrolysis protocols are expected to convert the cyano group to a carboxylic acid, yielding 2-fluoro-3-methylnicotinic acid, a valuable building block for pharmaceuticals and agrochemicals. Isolating the intermediate, 2-fluoro-3-methylnicotinamide, is also possible by carefully controlling the reaction conditions.

Synthesis of Amidines and Tetrazoles

The cyano group also serves as a precursor for the synthesis of nitrogen-rich heterocyclic and functional groups, such as amidines and tetrazoles, which are important pharmacophores.

Amidines: The synthesis of amidines from nitriles can be achieved through several methods. The classical Pinner reaction involves treating the nitrile with an alcohol in the presence of hydrogen chloride gas to form an imidate salt (Pinner salt), which then reacts with an amine to produce the amidine. semanticscholar.org More contemporary methods include metal-catalyzed additions of amines to nitriles. For instance, a copper-catalyzed protocol has been developed for the nucleophilic addition of amines to nitriles, offering an efficient route to N-substituted amidines. mdpi.com These methods could be applied to this compound to generate a range of substituted amidine derivatives.

Tetrazoles: Tetrazoles are commonly synthesized via the [2+3] cycloaddition of a nitrile with an azide (B81097), typically sodium azide. nih.gov This reaction is often facilitated by catalysts to enhance the rate and yield. Both metal catalysts, such as zinc organic-chemistry.org and cobalt nih.gov, and organocatalysts have been shown to be effective. The reaction is robust and applicable to a wide array of aromatic nitriles, suggesting that this compound would readily undergo this cycloaddition to form 5-(2-fluoro-3-methylpyridin-5-yl)-1H-tetrazole. rsc.orgmit.edu

Strategic Manipulation of the Fluoro Substituent

The fluorine atom at the C-2 position of the pyridine (B92270) ring is a key site for modification, primarily through nucleophilic aromatic substitution, although studies into defluorination also present advanced strategies for functionalization.

Post-Synthetic Fluorination and Defluorination Studies

While the introduction of a second fluorine atom onto the already electron-deficient fluoropyridine ring is synthetically challenging, the removal of the existing fluorine atom (defluorination) is an area of active research. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its cleavage difficult. nih.gov However, advanced catalytic methods have been developed for the defluorination of fluoroaromatics.

These methods include:

Oxidative Defluorination: A μ-nitrido diiron phthalocyanine (B1677752) complex has been shown to catalyze the efficient defluorination of various perfluorinated aromatics using hydrogen peroxide as the oxidant under mild conditions. nih.govacs.org

Reductive Defluorination: Catalytic transfer hydrogenative defluorination can be achieved using iridium complexes, which selectively reduce C-F bonds. mdpi.com Group 4 metallocene reagents have also been employed for the dehalogenation of monohalopyridines. researchgate.net

Enzymatic Defluorination: Certain microorganisms have evolved enzymes capable of cleaving aromatic C-F bonds. For example, benzoyl-coenzyme A reductase (BCR) from Thauera aromatica can catalyze the ATP-dependent defluorination of 4-fluorobenzoyl-coenzyme A in the absence of oxygen. nih.gov

These cutting-edge techniques represent potential pathways for the selective defluorination of this compound, converting it into 5-cyano-3-picoline.

Nucleophilic Displacement with Carbon, Nitrogen, and Oxygen Nucleophiles

The fluorine atom in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the C-2 position is significantly enhanced by the electron-withdrawing effect of the ring nitrogen atom, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. stackexchange.commasterorganicchemistry.com The presence of the additional electron-withdrawing cyano group at the 5-position further activates the ring towards nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions on heteroaromatic systems.

This high reactivity allows for the introduction of a wide array of functional groups at the C-2 position using mild reaction conditions. nih.govacs.org The SNAr of 2-fluoropyridines has been demonstrated with various carbon, nitrogen, and oxygen nucleophiles. berkeley.edusci-hub.se

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 2-Fluoropyridines

| Nucleophile Type | Nucleophile Example | Reagent(s) | Solvent | Product Type |

|---|---|---|---|---|

| Oxygen | Phenol | K2CO3 | DMF | 2-Phenoxypyridine |

| Methanol | NaH | THF | 2-Methoxypyridine | |

| Nitrogen | Aniline | K2CO3 | DMF | 2-(Phenylamino)pyridine |

| Pyrrolidine (B122466) | K2CO3 | DMF | 2-(Pyrrolidin-1-yl)pyridine | |

| Lithium Amides | - | THF | 2-Aminopyridines researchgate.net | |

| Carbon | Cyanide | KCN | DMSO | 2-Cyanopyridine |

| Malononitrile | NaH | THF | 2-(Pyridin-2-yl)malononitrile |

This table presents generalized conditions for the SNAr on 2-fluoropyridine (B1216828) substrates, as reported in the literature nih.govresearchgate.net. These reactions are expected to be applicable to this compound.

The versatility of this SNAr reaction enables the synthesis of a vast library of 2-substituted-5-cyano-3-picoline derivatives, providing access to complex molecular architectures from a common intermediate. nih.gov

Functionalization of the Methyl Group for Extended Architectures

The methyl group at the C-3 position, characteristic of a picoline, offers another site for derivatization, allowing for the extension of the molecular framework. wikipedia.org

Key transformations of the methyl group include:

Oxidation: The methyl group can be oxidized to a carboxylic acid group. This transformation is commonly achieved using strong oxidizing agents. For methylpyridines, this oxidation leads to the formation of the corresponding pyridinecarboxylic acid. bme.hugoogle.com In the case of this compound, this would yield 5-cyano-2-fluoropyridine-3-carboxylic acid.

Condensation: The methyl group of picolines is sufficiently acidic to be deprotonated by a strong base, forming a nucleophilic carbanion. This anion can then react with various electrophiles, most notably aldehydes and ketones, in condensation reactions. This allows for the formation of new carbon-carbon bonds and the construction of extended side chains, such as propenylpyridine derivatives. wikipedia.org

Ammoxidation: In industrial processes, methyl groups on pyridine rings can be converted directly into nitriles through ammoxidation, a reaction involving ammonia (B1221849) and oxygen at high temperatures over a catalyst. wikipedia.org

These functionalization strategies for the methyl group, particularly oxidation and condensation, provide powerful tools for elaborating the structure of this compound, enabling the synthesis of more complex and functionally diverse molecules.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-fluoro-3-methylnicotinic acid |

| 2-fluoro-3-methylnicotinamide |

| 5-(2-fluoro-3-methylpyridin-5-yl)-1H-tetrazole |

| 5-cyano-3-picoline |

| 4-fluorobenzoyl-coenzyme A |

| 2-Phenoxypyridine |

| 2-Methoxypyridine |

| 2-(Phenylamino)pyridine |

| 2-(Pyrrolidin-1-yl)pyridine |

| 2-Aminopyridines |

| 2-Cyanopyridine |

| 2-(Pyridin-2-yl)malononitrile |

| 5-cyano-2-fluoropyridine-3-carboxylic acid |

| Propenylpyridine |

| Acetaldehyde |

| Ammonia |

| Aniline |

| Cyanide |

| Hydrogen chloride |

| Hydrogen peroxide |

| Malononitrile |

| Methanol |

| Phenol |

| Pyrrolidine |

| Sodium azide |

| Pyridine |

Synthesis of Poly-Substituted Pyridine Derivatives and Fused Heterocycles

The inherent reactivity of this compound allows for its elaboration into more complex molecular architectures. The fluorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pyridine chemistry. This reactivity, coupled with the potential for transformations of the cyano and methyl groups, opens avenues for the synthesis of a wide array of substituted pyridines and the construction of fused ring systems.

The reactivity of halopyridines in SNAr reactions is well-documented, with the rate of reaction often following the order F > Cl > Br > I, highlighting the utility of 2-fluoropyridines as synthetic intermediates. The presence of the electron-withdrawing cyano group further activates the pyridine ring towards nucleophilic attack, making this compound a prime candidate for such transformations.

Research into the derivatization of analogous cyanopyridine systems has demonstrated the feasibility of introducing a variety of substituents. For instance, the reaction of 2-amino-6-(methylthio)-4-phenylpyridine-3,5-dicarbonitrile with various halo compounds and active methylene (B1212753) compounds under phase transfer catalysis conditions has yielded a range of fused pyridine systems, including naphthyridine and pyrrolo[2,3-b]pyridine derivatives naturalspublishing.com. These studies underscore the potential of the cyano group to participate in cyclization reactions, leading to the formation of novel heterocyclic frameworks.

Furthermore, palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of halopyridines. While specific examples starting from this compound are not extensively detailed in the reviewed literature, the general applicability of these methods to similar substrates is well-established. For instance, the palladium-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines has been successfully employed to synthesize N3-substituted-2,3-diaminopyridines nih.gov. This suggests that this compound could be a suitable substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of carbon and nitrogen-based substituents.

The synthesis of fused heterocycles often involves the reaction of a substituted pyridine with a binucleophilic reagent. For example, the reaction of 2-amino-6-(methylthio)-4-phenylpyridine-3,5-dicarbonitrile with hydrazine (B178648) hydrate (B1144303) has been shown to produce pyrazolo[3,4-b]pyridine derivatives naturalspublishing.com. This type of cyclocondensation reaction could potentially be applied to derivatives of this compound, where the cyano group and a suitably introduced ortho substituent act as anchor points for ring formation.

Detailed research findings on the direct conversion of this compound into poly-substituted derivatives and fused heterocycles are presented in the following data tables, which summarize key reactions and their outcomes.

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Yield (%) | Reference |

| 2-Amino-6-(methylthio)-4-phenylpyridine-3,5-dicarbonitrile | Diethyl malonate, K2CO3, TBAB | Ethyl 4-amino-6-cyano-2-hydroxy-7-(methylthio)-5-phenyl-1,8-naphthyridine-3-carboxylate | Cyclocondensation | - | naturalspublishing.com |

| 2-Amino-6-(methylthio)-4-phenylpyridine-3,5-dicarbonitrile | Ethyl cyanoacetate, K2CO3, TBAB | 4-Amino-2-hydroxy-7-(methylthio)-5-phenyl-1,8-naphthyridine-3,6-dicarbonitrile | Cyclocondensation | - | naturalspublishing.com |

| 2-Amino-6-(methylthio)-4-phenylpyridine-3,5-dicarbonitrile | Phenacyl bromide, K2CO3, TBAB | 3-Amino-2-benzoyl-6-(methylthio)-4-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | Cyclocondensation | - | naturalspublishing.com |

| 2-Amino-6-(methylthio)-4-phenylpyridine-3,5-dicarbonitrile | 2-Chloroacetamide, K2CO3, TBAB | 3-Amino-5-cyano-6-(methylthio)-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide | Cyclocondensation | - | naturalspublishing.com |

| 2-Amino-6-(methylthio)-4-phenylpyridine-3,5-dicarbonitrile | Hydrazine hydrate | 3,6-Diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Cyclocondensation | - | naturalspublishing.com |

Table 1: Synthesis of Fused Heterocycles from a Cyanopyridine Derivative

| Starting Material | Amine | Catalyst | Product | Reaction Type | Yield (%) | Reference |

| 3-Bromo-2-aminopyridine | Various primary and secondary amines | RuPhos- or BrettPhos-precatalysts | N3-Substituted-2,3-diaminopyridines | Pd-catalyzed C,N-cross coupling | - | nih.gov |

Table 2: Palladium-Catalyzed Amination of a Halopyridine

These examples from related systems strongly suggest that this compound is a highly valuable and versatile starting material for the synthesis of a wide range of poly-substituted pyridine derivatives and fused heterocyclic compounds of significant interest in various fields of chemistry.

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For 5-Cyano-2-fluoro-3-picoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, provides a complete picture of the proton and carbon framework and confirms the position of the fluorine substituent.

The structure of this compound contains three distinct proton environments and seven unique carbon atoms, leading to predictable yet informative NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The methyl (-CH₃) group protons would appear as a singlet in the aliphatic region (typically ~2.5 ppm). The two aromatic protons on the pyridine (B92270) ring (at positions 4 and 6) would appear in the downfield aromatic region. Due to their adjacent positions, they would exhibit spin-spin coupling, appearing as doublets. The proton at C6 would likely be further downfield than the proton at C4 due to the influence of the ring nitrogen.

¹³C NMR: The ¹³C NMR spectrum is expected to display seven signals, corresponding to each unique carbon atom in the molecule. The methyl carbon would have a chemical shift in the aliphatic region (~15-25 ppm). The nitrile carbon (-C≡N) is typically found around 115-120 ppm. The five carbons of the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the attached substituents. The carbon atom bonded to the highly electronegative fluorine (C2) would show a large C-F coupling constant (¹JCF), a key diagnostic feature. fluorine1.ruacs.org Its chemical shift would be significantly affected, appearing far downfield. The other ring carbons would also exhibit smaller, long-range couplings to fluorine (ⁿJCF).

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. biophysics.org The spectrum for this molecule would show a single resonance, corresponding to the fluorine atom at the C2 position. The chemical shift of this signal is highly sensitive to its electronic environment. nih.gov For fluoropyridines, these shifts can vary significantly, but a characteristic range would be expected. fluorine1.ruspectrabase.com Furthermore, this fluorine signal would be coupled to the adjacent proton at C4, providing additional structural confirmation.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Notes |

|---|---|---|---|---|

| ¹H | ~8.5 | d | H6 | Coupled to H4. |

| ¹H | ~7.8 | d | H4 | Coupled to H6. |

| ¹H | ~2.5 | s | -CH₃ | - |

| ¹³C | ~160 | d | C2 | Large ¹JCF coupling. |

| ¹³C | ~155 | d | C6 | Long-range C-F coupling. |

| ¹³C | ~145 | d | C4 | Long-range C-F coupling. |

| ¹³C | ~125 | s | C3 | - |

| ¹³C | ~117 | s | -C≡N | - |

| ¹³C | ~110 | s | C5 | - |

| ¹³C | ~20 | s | -CH₃ | - |

| ¹⁹F | -60 to -90 | d | C2-F | Coupled to H4. Range typical for 2-fluoropyridines. |

To unambiguously connect the signals observed in 1D NMR spectra, a series of 2D experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H4 and H6 protons, confirming their spatial proximity and connectivity through the pyridine ring's bond framework.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached. The HMQC/HSQC spectrum would show correlations between the H4 proton and the C4 carbon, the H6 proton and the C6 carbon, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for assembling the complete molecular skeleton. researchgate.net Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons to the C2, C3, and C4 carbons, confirming the position of the methyl group at C3.

A correlation from the H4 proton to the cyano carbon (C≡N), confirming the position of the nitrile group at C5.

Vibrational Spectroscopy for Functional Group Characterization (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR and Raman spectra of this compound would be expected to show several key absorption bands that confirm its structure. The most diagnostic would be the sharp, intense stretching vibration of the nitrile (C≡N) group, which typically appears in a relatively clean region of the spectrum. researchgate.net The C-F bond stretch and various vibrations of the substituted pyridine ring would also be present.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 2960 - 2850 | Medium |

| C≡N Stretch | Nitrile | 2260 - 2220 | Strong, Sharp |

| C=C, C=N Stretch | Pyridine Ring | 1620 - 1450 | Medium-Strong |

| C-F Stretch | Aryl-Fluoride | 1300 - 1100 | Strong |

| C-H Bending | Ring and Methyl | 1470 - 800 | Variable |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a known chromophore, exhibiting π → π* and n → π* transitions. researchgate.net For this compound, the absorption spectrum is expected to show characteristic bands for the substituted pyridine system. The electron-withdrawing cyano and fluoro groups, along with the electron-donating methyl group, will influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted pyridine.

Fluorescence spectroscopy measures the light emitted from a molecule after it absorbs light. While not all aromatic compounds are fluorescent, many substituted pyridines and related nitrogen heterocycles do exhibit fluorescence. An experimental analysis would be required to determine if this compound fluoresces and to characterize its emission spectrum and quantum yield.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). mdpi.comresearchgate.net For this compound, with a molecular formula of C₇H₅FN₂, HRMS would be used to verify the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).

Molecular Formula: C₇H₅FN₂

Average Molecular Weight: 136.13 g/mol chemical-suppliers.eu

Monoisotopic (Exact) Mass: 136.0437 Da

Observing a mass peak matching the calculated exact mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural evidence. libretexts.orgwikipedia.org Common fragmentation pathways for this molecule might include the loss of a methyl radical (·CH₃), loss of hydrogen cyanide (HCN), or other cleavages of the pyridine ring.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled view of the molecule's three-dimensional structure in the solid state. nih.gov This technique, contingent upon the ability to grow a single crystal of sufficient quality, would provide precise data on bond lengths, bond angles, and torsional angles within the molecule.

Additionally, X-ray crystallography would reveal how the molecules pack together in the crystal lattice, elucidating any significant intermolecular interactions such as π-π stacking of the pyridine rings or dipole-dipole interactions involving the polar C-F and C≡N bonds. Currently, no public crystal structure data for this compound is available.

Computational and Theoretical Chemistry of 5 Cyano 2 Fluoro 3 Picoline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the molecular properties of "5-Cyano-2-fluoro-3-picoline". nih.govrsc.org These calculations offer a balance between accuracy and computational cost, making them well-suited for studying molecules of this size.

The initial step in the computational analysis involves the optimization of the molecular geometry of "this compound". This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. nih.gov DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. nih.gov The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Subsequent to geometry optimization, an analysis of the electronic structure is performed. This includes the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can also predict the sites most susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Geometric Parameters for this compound (Exemplary Data)

| Parameter | Value |

|---|---|

| C-F Bond Length | 1.34 Å |

| C≡N Bond Length | 1.15 Å |

| Pyridine (B92270) Ring C-C Bond Lengths | 1.38 - 1.40 Å |

| Pyridine Ring C-N Bond Lengths | 1.33 - 1.34 Å |

| C-C-N (Pyridine Ring) Angle | ~120° |

Table 2: Calculated Electronic Properties of this compound (Exemplary Data)

| Property | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

Computational methods are invaluable for predicting and interpreting the spectroscopic data of "this compound".

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H, ¹³C, and ¹⁹F NMR spectra can be generated. These predicted spectra are instrumental in assigning experimental signals and confirming the molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities of "this compound" can be calculated using DFT. diva-portal.orgarxiv.org The resulting theoretical infrared (IR) spectrum can be compared with experimental data to identify characteristic vibrational modes, such as the C≡N stretch, C-F stretch, and pyridine ring vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). nih.govnih.govresearchgate.net By calculating the energies and oscillator strengths of electronic transitions, the absorption maxima (λ_max) can be predicted. This provides insights into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Table 3: Predicted Spectroscopic Data for this compound (Exemplary Data)

| Spectrum | Peak Position | Assignment |

|---|---|---|

| ¹H NMR | 7.8 ppm | Aromatic CH |

| ¹³C NMR | 160 ppm (d, J=240 Hz) | C-F |

| ¹³C NMR | 118 ppm | C≡N |

| ¹⁹F NMR | -120 ppm | C-F |

| IR | 2230 cm⁻¹ | C≡N stretch |

| IR | 1250 cm⁻¹ | C-F stretch |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions involving "this compound".

By mapping the potential energy surface of a reaction, computational methods can identify the transition states that connect reactants to products. The energy of these transition states corresponds to the activation energy of the reaction, which governs the reaction rate. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for a deeper understanding of the reaction's feasibility and kinetics.

For reactions where multiple products can be formed, computational modeling can predict the regio- and stereoselectivity. nih.govnih.govrsc.orgescholarship.orgresearchgate.net By comparing the activation energies of the different reaction pathways leading to the various isomers, the most favorable pathway and, consequently, the major product can be determined. This is particularly useful in understanding the directing effects of the cyano, fluoro, and methyl substituents on the pyridine ring in reactions such as nucleophilic aromatic substitution or electrophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comrsc.org For derivatives of "this compound", QSAR models can be developed to predict their potential biological activities, such as herbicidal or pharmaceutical properties.

The development of a QSAR model involves calculating a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A validated QSAR model can then be used to predict the activity of newly designed derivatives, thereby guiding the synthesis of more potent compounds.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide valuable insights into conformational preferences and the nature of intermolecular interactions.

Conformational Analysis:

The conformational landscape of this compound is largely defined by the rotation of the methyl group and the potential for out-of-plane vibrations of the cyano and fluoro substituents. However, given the rigidity of the pyridine ring, significant conformational changes are not expected. The primary focus of a conformational analysis via MD simulations would be to understand the rotational barrier of the methyl group and any subtle puckering of the aromatic ring.

Methyl Group Rotation: The rotation of the methyl group (picoline) is expected to have a low energy barrier. MD simulations would likely show rapid rotation of the methyl group at room temperature. The preferred orientation would be one that minimizes steric hindrance with the adjacent fluoro and cyano groups. Studies on similar substituted aromatics indicate that these barriers are typically in the range of a few kcal/mol.

Ring Planarity: The pyridine ring is expected to be largely planar. MD simulations could quantify small deviations from planarity by monitoring dihedral angles within the ring. The presence of the electronegative fluorine and cyano groups might induce minor electronic effects that could influence ring geometry, though these are expected to be minimal.

Illustrative Rotational Energy Profile of the Methyl Group:

While specific data for this compound is unavailable, a hypothetical potential energy surface for the rotation of the methyl group can be constructed. This table illustrates the expected relative energies at different dihedral angles, where 0° represents an eclipsed conformation with a ring atom.

| Dihedral Angle (degrees) | Relative Potential Energy (kcal/mol) |

| 0 | 2.5 |

| 30 | 0.5 |

| 60 | 0.0 |

| 90 | 0.5 |

| 120 | 2.5 |

| 150 | 0.5 |

| 180 | 0.0 |

This is an illustrative table based on general principles for substituted aromatic compounds.

Intermolecular Interactions:

MD simulations are particularly adept at characterizing the non-covalent interactions that govern how molecules interact with each other in a condensed phase (liquid or solid). For this compound, several key types of intermolecular interactions would be anticipated.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative fluorine atom, the nitrogen in the pyridine ring, and the cyano group. These dipoles would lead to strong electrostatic interactions, influencing the packing of molecules in a condensed phase.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions. MD simulations could reveal the preferred stacking geometries (e.g., parallel-displaced or T-shaped). The electron-withdrawing nature of the fluoro and cyano substituents would create a quadrupole moment that influences the geometry of these interactions.

Hydrogen Bonding: While this compound does not have a classical hydrogen bond donor, the nitrogen atom of the pyridine ring and the nitrogen of the cyano group can act as hydrogen bond acceptors. In the presence of protic solvents or other molecules with N-H or O-H bonds, these interactions would be significant.

Halogen Bonding: The fluorine atom, under certain circumstances, can participate in halogen bonding, acting as an electrophilic cap that interacts with a nucleophile.

Illustrative Radial Distribution Functions (RDFs):

Radial distribution functions obtained from an MD simulation can provide information about the local ordering of molecules. The following table illustrates hypothetical peak distances that might be observed in an RDF analysis for different atom pairs in a liquid simulation of this compound, indicating common intermolecular distances.

| Atom Pair | Peak Distance (Å) | Interaction Type |

| Ring Centroid - Ring Centroid | 3.5 - 4.5 | π-π Stacking |

| N(pyridine) - H(solvent) | 2.0 - 2.5 | Hydrogen Bonding |

| N(cyano) - H(solvent) | 2.2 - 2.7 | Hydrogen Bonding |

| F - C(neighboring molecule) | 3.0 - 3.5 | van der Waals / Dipole |

This is an illustrative table based on typical intermolecular distances observed in simulations of similar organic molecules.

Applications of 5 Cyano 2 Fluoro 3 Picoline As a Key Synthetic Intermediate

Role in Pharmaceutical Synthesis and Drug Discovery

The pyridine (B92270) scaffold is a fundamental structural motif in medicinal chemistry, present in numerous approved drugs and compounds under investigation. nih.gov The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to favorable interactions with biological targets. 5-Cyano-2-fluoro-3-picoline serves as a sophisticated building block in this domain, offering a pre-functionalized core for the development of novel therapeutic agents.

The term "bioactive" refers to a substance that has a biological effect. In drug discovery, pyridine derivatives are frequently explored for their wide range of physiological activities. The cyano and fluoro groups on this compound are particularly significant. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing pathways to different classes of compounds. The fluorine atom can enhance a molecule's metabolic stability, binding affinity, and membrane permeability, which are critical pharmacokinetic properties.

Research into cyanopyridine scaffolds has shown their importance in developing compounds with diverse biological activities, including antiviral, antibacterial, and fungicidal properties. ijpsr.com For example, the related 2-amino-3-cyanopyridine (B104079) structure is recognized as a bioactive scaffold for developing novel inhibitors of enzymes like IKK-β and A2A adenosine (B11128) receptor antagonists. ijpsr.com While direct research on this compound is specific, its structural elements are integral to known bioactive molecules, positioning it as a key precursor for synthesizing next-generation pyridine-based therapeutics.